4-(Pyrrolidine-2-carbonyl)thiomorpholine

Description

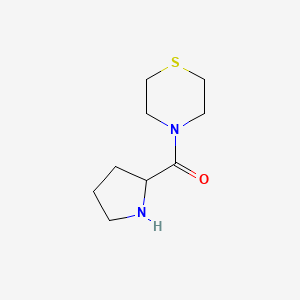

Structure

2D Structure

Propriétés

IUPAC Name |

pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIAALYTCRMOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of Pyrrolidine-2-carboxylic Acid Derivative

- Starting from commercially available pyrrolidine, selective oxidation or carboxylation at the 2-position yields pyrrolidine-2-carboxylic acid or its protected derivatives.

- Protection groups such as Boc (tert-butoxycarbonyl) may be used to protect the amine during subsequent reactions.

Step 2: Activation of Carboxylic Acid

- The carboxylic acid group is activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to form an active intermediate (e.g., acid chloride or O-acylurea).

- This activation facilitates the nucleophilic attack by the amine group of thiomorpholine.

Step 3: Coupling with Thiomorpholine

- Thiomorpholine, possessing a nucleophilic secondary amine, is reacted with the activated pyrrolidine-2-carboxylic acid derivative under mild conditions.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide at controlled temperatures.

- Base such as triethylamine is added to neutralize the formed acid and drive the reaction forward.

Step 4: Purification and Characterization

- The crude product is purified by methods such as recrystallization or flash column chromatography.

- Characterization is performed using spectroscopic techniques including IR (characteristic C=O stretch around 1650 cm^-1), 1H NMR, and mass spectrometry to confirm the structure and purity.

Research Findings and Optimization

A study published in Der Pharma Chemica (2016) describes the synthesis of pyrrolidine and thiomorpholine derivatives through amide bond formation, highlighting the use of chloroacetamide intermediates and subsequent condensation with thiomorpholine moieties. The reaction conditions were optimized to achieve yields around 66-73%, with melting points and spectral data confirming the structures.

In patent literature, related pyrrolidine derivatives with carbonyl linkages to heterocycles such as thiomorpholine have been synthesized using similar coupling strategies, often involving substituted pyrrolidine carboxylic acids and thiomorpholine derivatives under mild conditions to preserve stereochemistry and functional group integrity.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrrolidine oxidation/carboxylation | Various (e.g., DMF) | Reflux | 70-80 | Protection of amine may be required |

| 2 | Activation with EDC/DCC or acid chloride | DCM, DMF | 0-25°C | >85 | Formation of active ester or acid chloride |

| 3 | Coupling with thiomorpholine + base | DCM, DMF | 0-25°C | 65-75 | Triethylamine or similar base used |

| 4 | Purification (chromatography/recrystallization) | Various | Ambient | - | Confirm structure by IR, NMR, MS |

Notes on Stereochemistry and Functional Group Compatibility

- The stereochemistry at the 2-position of pyrrolidine is crucial for biological activity; thus, enantiomerically pure starting materials or chiral resolution methods may be employed.

- Protecting groups may be necessary to prevent side reactions during activation and coupling.

- Thiomorpholine’s sulfur atom is generally inert under coupling conditions but requires careful handling to avoid oxidation.

Analyse Des Réactions Chimiques

4-(Pyrrolidine-2-carbonyl)thiomorpholine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrolidine and thiomorpholine exhibit significant anticancer properties. For instance, a study demonstrated that certain thiomorpholine derivatives had potent activity against lung cancer cell lines, outperforming standard chemotherapy agents like cisplatin .

Biochemical Studies

4-(Pyrrolidine-2-carbonyl)thiomorpholine is utilized in biochemical studies to explore interactions with biological targets such as enzymes and receptors. The compound's ability to fit into active sites allows it to potentially inhibit or modulate enzyme activity.

Table 1: Mechanism of Action Overview

| Target Enzyme | Interaction Type | Biological Effect |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | Potential treatment for type 2 diabetes mellitus |

| Squalene Synthase | Inhibition | Antiatherogenic effects |

Material Science

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound in various applications can be understood through its structure-activity relationship. Modifications to its structure can lead to enhanced potency or selectivity for specific biological targets.

Table 2: SAR Analysis of Thiomorpholine Derivatives

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| Base Compound | Control | N/A |

| Variant A | Anticancer | 0.99 |

| Variant B | Antidiabetic | 1.5 |

Mécanisme D'action

The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiomorpholine Derivatives

Substituent-Driven Structural and Functional Differences

Thiomorpholine derivatives are distinguished by their substituents, which dictate their chemical reactivity, biological activity, and physicochemical properties. Below is a comparison of key analogs:

Table 1: Key Thiomorpholine Derivatives and Their Properties

Key Observations:

- Lipophilicity and Metabolic Stability : Thiomorpholine derivatives generally exhibit higher lipophilicity than morpholine analogs due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. This enhances membrane permeability but also increases susceptibility to metabolic oxidation (e.g., sulfoxide/sulfone formation) .

- Solid-State Behavior : The 4-nitrophenyl derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and π-stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .

Reactivity Trends:

Activité Biologique

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a heterocyclic compound characterized by its unique structural properties, including a five-membered thiomorpholine ring and a carbonyl group attached to a pyrrolidine moiety. Its molecular formula is C₈H₁₄N₂OS, and it exhibits notable chemical reactivity due to the presence of both carbonyl and thiol functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be depicted as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₂OS |

| Molecular Weight | 174.27 g/mol |

| Functional Groups | Thiomorpholine, Carbonyl |

| Chemical Class | Heterocyclic Compound |

1. Antimicrobial Activity

Research indicates that thiomorpholine derivatives, including this compound, have been investigated for their antimicrobial properties. Studies show that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that derivatives of pyrrolidine can modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with cannabinoid receptors, influencing pain and inflammatory responses.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- DNA Interaction : Some studies suggest that related compounds can bind to DNA, affecting cellular proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications can enhance efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Thiomorpholine-3-carboxamide) | Contains thiomorpholine ring and carboxamide | Potential anti-inflammatory properties |

| 4-(Pyrrolidine-2-thione) | Thioketone instead of carbonyl | Different reactivity profiles |

| 3-Thiomorpholine-2-carboxylic acid | Carboxylic acid group present | Investigated for antimicrobial effects |

| 4-(Morpholino-2-carbonyl)thiomorpholine | Morpholino ring instead of pyrrolidine | Different receptor modulation properties |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated various thiomorpholine derivatives against bacterial strains, demonstrating that modifications at the carbonyl position could enhance antimicrobial efficacy.

- Cancer Research : Another investigation focused on the interaction of pyrrolidine derivatives with cannabinoid receptors, revealing that certain substitutions could increase receptor affinity and therapeutic potential against cancer cells.

- Inflammation Models : Experimental models have shown that compounds similar to this compound significantly reduced markers of inflammation in vivo, suggesting potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidine-2-carbonyl)thiomorpholine, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis of thiomorpholine derivatives typically involves coupling reactions between pyrrolidine-carbonyl precursors and functionalized thiomorpholine cores. For example, in analogous compounds, refluxing in pyridine with arylidenemalononitrile derivatives under controlled conditions (6 hours, 20 mL solvent) has been effective for cyclization . For this compound, acylation of thiomorpholine with pyrrolidine-2-carboxylic acid derivatives (e.g., using carbodiimide coupling agents) is a plausible route. Optimization includes maintaining anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization (ethanol-DMF mixtures) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : To confirm the presence of the pyrrolidine-carbonyl group (δ ~2.5–3.5 ppm for pyrrolidine protons) and thiomorpholine sulfur oxidation state (δ ~3.8–4.2 ppm for SO₂ groups) .

- HPLC : For purity assessment (>98% by GC) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns .

- Melting point analysis : Consistency with literature values (e.g., 156°C for related thiomorpholine oxides) .

Q. How does the pyrrolidine-2-carbonyl moiety influence the solubility and stability of thiomorpholine derivatives?

Methodological Answer: The pyrrolidine-2-carbonyl group enhances hydrophilicity due to its amide bond, improving aqueous solubility compared to unsubstituted thiomorpholine. However, the thiomorpholine 1,1-dioxide core increases polarity further, as seen in derivatives like 4-(4-Aminobenzyl)thiomorpholine 1,1-dioxide (density: 1.301 g/cm³) . Stability studies should assess susceptibility to hydrolysis (e.g., pH-dependent degradation assays) and oxidative conditions, given the sulfur oxidation state .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for thiomorpholine derivatives across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell permeability, metabolic stability). Strategies include:

- Dose-response normalization : Compare IC₅₀ values under standardized conditions .

- Metabolic profiling : Use LC-MS to identify degradation products in cell-based vs. cell-free assays .

- Target validation : Employ CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects, as demonstrated in studies of CYP121A1 inhibitors .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., fungal CYP51 for antifungals) .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from derivatives like 2-methyl-5-phenylthiazole-4-carboxamides .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How do stereochemical variations in the pyrrolidine ring affect the biological activity of thiomorpholine derivatives?

Methodological Answer: Stereochemistry impacts target binding. For example, (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride shows distinct activity compared to its (R)-isomer due to spatial alignment with chiral enzyme pockets . Methodologies include:

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer: Key challenges include:

Q. How can researchers differentiate between thiomorpholine core effects and substituent contributions in structure-activity relationships (SAR)?

Methodological Answer:

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., replacing pyrrolidine-2-carbonyl with morpholine-carbonyl) .

- Free-Wilson analysis : Quantify substituent contributions to bioactivity using regression models .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from the thiomorpholine dioxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.